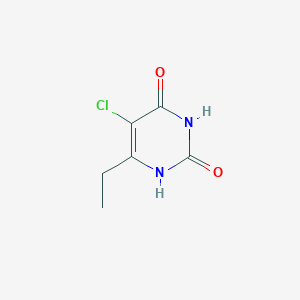

5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione

CAS No.: 89466-52-4

Cat. No.: VC17307536

Molecular Formula: C6H7ClN2O2

Molecular Weight: 174.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89466-52-4 |

|---|---|

| Molecular Formula | C6H7ClN2O2 |

| Molecular Weight | 174.58 g/mol |

| IUPAC Name | 5-chloro-6-ethyl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(10)9-6(11)8-3/h2H2,1H3,(H2,8,9,10,11) |

| Standard InChI Key | DPRBRTSBQKTHJV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=O)NC(=O)N1)Cl |

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-6-ethylpyrimidine-2,4(1H,3H)-dione belongs to the class of halogenated pyrimidinediones, characterized by a uracil backbone substituted with chlorine and ethyl groups at positions 5 and 6, respectively. Its molecular formula is C₆H₇ClN₂O₂, with a molecular weight of 174.59 g/mol . The IUPAC name derives from the systematic numbering of the pyrimidine ring, where the chlorine atom occupies position 5, and the ethyl group is attached to position 6.

Structural Isomerism and Nomenclature

Synthetic Methodologies

The synthesis of 5-chloro-6-ethylpyrimidine-2,4(1H,3H)-dione can be inferred from analogous routes described for related chlorinated uracil derivatives. A prominent example is the synthesis of 5-chloro-6-(chloromethyl)uracil, a key intermediate in the production of the anticancer drug Tipiracil HCl .

Key Synthetic Steps

-

Chlorination of Ethyl Acetoacetate:

Ethyl acetoacetate undergoes sequential chlorination to yield 2,4-dichloroacetyl ethyl acetate. This step introduces chlorine atoms at strategic positions, leveraging sulfonic acid chlorides as chlorinating agents under controlled temperatures (0–5°C) . -

Cyclization with Urea:

The dichloro intermediate reacts with urea in polyphosphoric acid at elevated temperatures (90–120°C) to form the pyrimidinedione core. Prolonged reaction times (10–20 hours) and stoichiometric adjustments optimize yield and purity .

Table 1: Comparative Synthetic Conditions for Chlorinated Uracil Derivatives

Physicochemical Properties

While direct data for 5-chloro-6-ethylpyrimidine-2,4(1H,3H)-dione are scarce, extrapolations from its isomer and analogs suggest the following properties:

Spectral Characteristics

-

¹H NMR (DMSO-d₆): Expected signals include a singlet for the NH protons (δ 11.5–11.7 ppm) and resonances for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .

-

Mass Spectrometry: A molecular ion peak at m/z 174.59 [M+H]⁺ aligns with the molecular formula C₆H₇ClN₂O₂ .

Solubility and Stability

Chlorinated uracils typically exhibit limited solubility in polar solvents (e.g., water, ethanol) but moderate solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability under acidic conditions is inferred from the use of polyphosphoric acid in synthesis .

Pharmaceutical and Industrial Applications

Role in Anticancer Drug Synthesis

5-Chloro-6-(chloromethyl)uracil, a structural relative, serves as an intermediate in Tipiracil HCl, a component of the colorectal cancer drug TAS-102 . While the ethyl derivative’s direct pharmacological use remains unexplored, its structural similarity suggests potential as:

-

A prodrug candidate for nucleotide analogs.

-

A building block for thymidine phosphorylase inhibitors.

Challenges in Industrial Production

Existing methods for chlorinated uracils face hurdles such as:

-

Byproduct Formation: Incomplete chlorination or alkylation leading to impurities requiring chromatographic separation .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to integrate ethyl group introduction and chlorination.

-

Biological Screening: Evaluating the ethyl derivative’s efficacy in enzymatic assays targeting thymidine phosphorylase or DNA synthesis pathways.

-

Crystallographic Studies: Resolving the crystal structure to elucidate substituent effects on molecular packing and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume